molecular formula C26H21ClN8O4S2 B12718551 Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- CAS No. 172701-62-1

Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)-

Cat. No.: B12718551
CAS No.: 172701-62-1
M. Wt: 609.1 g/mol
InChI Key: UWFLXLCZDMXUAW-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and thiadiazole rings, followed by the introduction of the sulfonamide group and the acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various chlorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of azo groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The presence of the azo and sulfonamide groups allows it to form strong interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-chlorophenyl): This compound shares the acetamide and chlorophenyl groups but lacks the complex ring structures and sulfonamide group.

    Acetamide, N-(4-chlorophenyl): Similar to the above, with a different position of the chlorine atom.

    Acetamide, N-(4-bromophenyl): Contains a bromine atom instead of chlorine, affecting its reactivity and applications.

Uniqueness

Acetamide, N-(4-(((5-(1-(3-chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

172701-62-1

Molecular Formula

C26H21ClN8O4S2

Molecular Weight

609.1 g/mol

IUPAC Name

N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C26H21ClN8O4S2/c1-16(36)28-18-11-13-21(14-12-18)41(37,38)34-26-32-31-25(40-26)22-23(39-2)24(30-29-19-8-4-3-5-9-19)35(33-22)20-10-6-7-17(27)15-20/h3-15H,1-2H3,(H,28,36)(H,32,34)

InChI Key

UWFLXLCZDMXUAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=NN(C(=C3OC)N=NC4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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